An In-Depth Technical Guide to Ethyl 4-(carbamoylamino)benzoate
An In-Depth Technical Guide to Ethyl 4-(carbamoylamino)benzoate
This guide provides a comprehensive technical overview of Ethyl 4-(carbamoylamino)benzoate, a molecule of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, and its emerging significance as a structural motif in medicinal chemistry.
Chemical Identity and Nomenclature
Ethyl 4-(carbamoylamino)benzoate is a small organic molecule that incorporates a ureido group linked to a benzoate scaffold. Understanding its precise chemical identity is fundamental for unambiguous communication in research and development.
IUPAC Name: Ethyl 4-(carbamoylamino)benzoate
Synonyms: A variety of synonyms are used in literature and commercial listings, with the most common being:
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Ethyl 4-ureidobenzoate
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Ethyl p-ureidobenzoate
CAS Number: 13289-38-8
The core structure consists of an ethyl ester of 4-aminobenzoic acid where the amino group is substituted with a carbamoyl moiety (-C(O)NH₂). This "ureido" linkage is a critical feature, bestowing specific chemical properties and biological potential upon the molecule.
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 4-(carbamoylamino)benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient pathway begins with the preparation of its precursor, Ethyl 4-aminobenzoate, followed by the introduction of the ureido group.
Synthesis of the Precursor: Ethyl 4-aminobenzoate
A robust and well-documented method for the synthesis of Ethyl 4-aminobenzoate is the reduction of Ethyl 4-nitrobenzoate. Several reduction strategies exist, with catalytic hydrogenation being a highly efficient and clean method.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 4-nitrobenzoate [1][2]
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Reaction Setup: In a suitable hydrogenation vessel, dissolve Ethyl 4-nitrobenzoate (1.0 equivalent) in 95% ethanol.
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Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere with vigorous shaking or stirring until the theoretical amount of hydrogen has been consumed. This process typically takes a short amount of time under appropriate pressure and temperature conditions.
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Workup: Upon completion, the catalyst is removed by filtration. The filtrate, containing the desired Ethyl 4-aminobenzoate, is then concentrated under reduced pressure.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ether, to yield the final product.[1][2]
Causality of Experimental Choices:
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Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process.
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Platinum Oxide Catalyst: Platinum-based catalysts are highly effective for the reduction of aromatic nitro groups to amines, offering high efficiency and selectivity.
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Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction, and maintaining a positive pressure ensures a sufficient supply for the reaction to proceed to completion.
Formation of the Ureido Moiety: Synthesis of Ethyl 4-(carbamoylamino)benzoate
The introduction of the ureido group onto the amino function of Ethyl 4-aminobenzoate can be achieved through various methods. A classical and effective approach involves the reaction with an in situ generated isocyanic acid from the hydrolysis of a cyanate salt in an acidic medium.
Experimental Protocol: Ureido Group Formation
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Dissolution: Dissolve Ethyl 4-aminobenzoate (1.0 equivalent) in a mixture of water and a suitable acid, such as acetic acid or hydrochloric acid, to form the corresponding ammonium salt. This enhances its solubility in the aqueous medium.
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Cyanate Addition: A solution of an alkali metal cyanate, typically potassium cyanate (KOCN), in water is then added portion-wise to the stirred solution of the Ethyl 4-aminobenzoate salt.
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Reaction: The reaction is typically stirred at room temperature or with gentle heating for a specified period to allow for the formation of the ureido linkage.
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Precipitation and Isolation: Upon completion of the reaction, the product, Ethyl 4-(carbamoylamino)benzoate, often precipitates from the reaction mixture. The solid product is then collected by filtration.
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Purification: The crude product is washed with water to remove any remaining inorganic salts and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain a product of high purity.
Mechanistic Insight:
The key reactive species in this transformation is isocyanic acid (HNCO), which is generated in situ from the protonation of the cyanate anion. The nucleophilic amino group of Ethyl 4-aminobenzoate then attacks the electrophilic carbon atom of isocyanic acid, leading to the formation of the stable ureido bond.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Ethyl 4-(carbamoylamino)benzoate.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and a complete spectroscopic characterization are essential for the quality control and application of Ethyl 4-(carbamoylamino)benzoate.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | - |
| Molecular Weight | 208.21 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | Data not consistently available in searched literature. | - |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from related structures. |
| pKa | Data not available. The ureido protons are weakly acidic, and the ester is neutral. | - |
| LogP | Data not available. Estimated to be moderately lipophilic. | - |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring (two doublets in the para-substituted pattern), and exchangeable protons for the NH groups of the ureido moiety.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ureido groups, the carbons of the ethyl group, and the aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ureido group, C=O stretching of both the ester and ureido functionalities, and C-O stretching of the ester.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Relevance in Drug Discovery and Medicinal Chemistry
The ureido functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. This property makes it a key component in the design of various enzyme inhibitors and receptor modulators.
Role as a Bioisostere and Pharmacophore:
The ureido moiety can act as a bioisostere for other functional groups, such as amides and carbamates, offering a different hydrogen bonding pattern and metabolic stability. It is a common pharmacophore in a number of approved drugs and clinical candidates.
Potential as a Scaffold for Kinase Inhibitors:
Many small molecule kinase inhibitors incorporate a ureido or a related diarylurea motif. This structural element is crucial for binding to the hinge region of the kinase active site, a key interaction for potent and selective inhibition. While the specific biological activity of Ethyl 4-(carbamoylamino)benzoate is not extensively documented in the public domain, its structure suggests potential as a building block for the synthesis of more complex molecules with kinase inhibitory activity.
Diagram of Ureido Moiety in Kinase Inhibition:
Caption: General binding mode of a ureido-containing kinase inhibitor.
Conclusion
Ethyl 4-(carbamoylamino)benzoate is a molecule with a well-defined chemical structure and accessible synthetic routes. Its significance primarily lies in its potential as a versatile building block in the development of new chemical entities, particularly in the realm of medicinal chemistry. The presence of the ureido group provides a key structural feature for engaging with biological targets through hydrogen bonding. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize Ethyl 4-(carbamoylamino)benzoate in their scientific endeavors.
References
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Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 2, p.262 (1922). [Link]
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Organic Syntheses, Coll. Vol. 2, p.255 (1943); Vol. 13, p.48 (1933). [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13289. In PubChem. Retrieved from [Link]
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Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 2, p.262 (1922). [Link]
